molecular formula C13H10F3NO4 B13701328 Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate

Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate

Cat. No.: B13701328
M. Wt: 301.22 g/mol
InChI Key: CEAUVXGHEFZEPL-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate, typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of metal-free catalysts is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the isoxazole ring .

Mechanism of Action

The mechanism of action of ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can modulate specific pathways, such as inhibiting enzyme activity or altering signal transduction processes .

Comparison with Similar Compounds

Comparison: Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances its stability, lipophilicity, and binding affinity compared to similar compounds .

Properties

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

ethyl 5-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H10F3NO4/c1-2-19-12(18)9-7-11(21-17-9)8-5-3-4-6-10(8)20-13(14,15)16/h3-7H,2H2,1H3

InChI Key

CEAUVXGHEFZEPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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